molecular formula C10H11ClOS B13806380 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone CAS No. 82834-04-6

2-Chloro-2-(ethylsulfanyl)-1-phenylethanone

Cat. No.: B13806380
CAS No.: 82834-04-6
M. Wt: 214.71 g/mol
InChI Key: QFLWNGFJUYDEGM-UHFFFAOYSA-N
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Description

2-Chloro-2-(ethylsulfanyl)-1-phenylethanone is an organic compound with a unique structure that includes a chloro group, an ethylsulfanyl group, and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone typically involves the reaction of 2-chloro-1-phenylethanone with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(ethylsulfanyl)-1-phenylethanone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles.

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Chloro-2-(ethylsulfanyl)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can lead to the formation of different products that may interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-phenylethanone: Lacks the ethylsulfanyl group.

    2-(Ethylsulfanyl)-1-phenylethanone: Lacks the chloro group.

    2-Chloro-2-(methylsulfanyl)-1-phenylethanone: Has a methylsulfanyl group instead of an ethylsulfanyl group.

Properties

IUPAC Name

2-chloro-2-ethylsulfanyl-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-2-13-10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLWNGFJUYDEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513382
Record name 2-Chloro-2-(ethylsulfanyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82834-04-6
Record name 2-Chloro-2-(ethylsulfanyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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